2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide

Fluorous Biphasic Catalysis Environmental Partitioning Materials Science

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide (Molecular Formula: C12H6F11NO2, M.Wt: 405.16 g/mol) is a fluorinated amide belonging to the per- and polyfluoroalkyl substances (PFAS) class, specifically the N-phenyl anilide derivative of hexafluoropropylene oxide dimer acid (HFPO-DA or GenX). Characterized by a highly fluorinated ether tail and an aromatic amide head, this compound exhibits distinct physicochemical properties such as elevated lipophilicity and altered hydrogen-bonding capacity compared to its parent acid.

Molecular Formula C12H6F11NO2
Molecular Weight 405.16 g/mol
Cat. No. B11693825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide
Molecular FormulaC12H6F11NO2
Molecular Weight405.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C12H6F11NO2/c13-8(10(16,17)18,7(25)24-6-4-2-1-3-5-6)26-12(22,23)9(14,15)11(19,20)21/h1-5H,(H,24,25)
InChIKeyVOXTXFUQYDVPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide: A PFAS-Based Amide for Specialized Non-Aqueous Environments


2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide (Molecular Formula: C12H6F11NO2, M.Wt: 405.16 g/mol) is a fluorinated amide belonging to the per- and polyfluoroalkyl substances (PFAS) class, specifically the N-phenyl anilide derivative of hexafluoropropylene oxide dimer acid (HFPO-DA or GenX) . Characterized by a highly fluorinated ether tail and an aromatic amide head, this compound exhibits distinct physicochemical properties such as elevated lipophilicity and altered hydrogen-bonding capacity compared to its parent acid [1]. It is commercially available for research purposes but not intended for human therapeutic or veterinary use .

Why HFPO-DA and Simple PFAS Derivatives Cannot Substitute for 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide in Non-Aqueous Material Applications


Generic substitution with the parent acid, hexafluoropropylene oxide dimer acid (HFPO-DA), or simple alkyl amides fails because the N-phenyl amide derivative introduces a functional dichotomy that is critical for non-aqueous applications. HFPO-DA is an ionic surfactant with high water solubility (> 600 g/L) and systemic acidity, making it unsuitable for water-sensitive reactions or hydrophobic polymer matrices [1]. Conversely, basic tertiary amides like N,N-diethyl perfluoroamide analogs are more hydrolytically labile and can catalyze unwanted side reactions [2]. The N-phenyl anilide occupies a unique design space: it eliminates the ionic character and acidity of the parent acid while providing a relatively stable secondary amide linkage with an aromatic moiety that confers electronic and steric properties distinct from aliphatic amides, directly impacting formulation compatibility and reaction kinetics.

Quantitative Selection Metrics for 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide: A Comparator-Based Evidence Guide


Enhanced Lipophilicity and Reduced Water Solubility Relative to the Parent Acid (HFPO-DA)

The N-phenyl amide of HFPO-DA is a neutral, non-ionizable compound, a stark contrast to the strong acid form of HFPO-DA (predicted pKa ~0.8). This chemical transformation eliminates ionic behavior and drastically reduces aqueous solubility while increasing affinity for organic and fluorinated phases [1]. The target compound's logP is predicted to be significantly higher than that of the charged parent acid.

Fluorous Biphasic Catalysis Environmental Partitioning Materials Science

Reduced Systemic Acidity and Improved Safety Profile vs. HFPO-DA Acid in Material Handling

HFPO-DA and its salts are classified as substances of very high concern (SVHC) under EU REACH due to their probable serious effects on human health and the environment, largely attributed to their high persistence, mobility in water, and strong acidity (pKa ~ 0.8) [1]. The N-phenyl amide derivative is a neutral compound that does not exhibit the same corrosive properties. While specific toxicological data for the amide is limited, its inability to readily form the same toxic ionic metabolites and its lower water solubility suggest a divergent hazard profile that may simplify handling and disposal protocols in research and industrial settings [2].

Industrial Hygiene Corrosion Science Procurement Safety

Superior Solubility in Fluorinated Solvents Compared to the Parent Acid for Precision Material Processing

The target compound's neutral, highly fluorinated structure makes it readily soluble in common fluorinated solvents like hydrofluoroethers (HFEs) and perfluorocarbons, where the ionic parent acid, HFPO-DA, has negligible solubility. This solubility is essential for formulating homogeneous, non-aqueous fluoropolymer solutions [1]. A qualitative assessment on the smolecule product page indicates the compound is a waxy solid at room temperature, unlike the solid or semi-solid acid salts, further suggesting better compatibility with liquid-phase industrial processing.

Fluoropolymer Coatings Solvent Selection Chemical Intermediates

Absence of Basic Amine Functionality vs. N,N-Diethyl Perfluoroamide Analogs

Unlike basic tertiary amine-containing perfluoroamides like N,N-diethyl-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide, the target compound's secondary anilide structure is essentially non-basic (pKa of the conjugate acid of an anilide is approximately -2) [1]. This avoids the risk of base-catalyzed side reactions, such as premature polymerization or siloxane equilibration in curable fluorosilicone compositions, as described in related patent literature [2].

Fluorous Synthesis Catalyst Purity Side Reaction Suppression

Enhanced Hydrolytic Stability vs. Ester Derivatives of HFPO-DA

Compared to hydrolytically labile ester derivatives like methyl perfluoro(2-methyl-3-oxahexanoate), the target compound's anilide bond offers superior stability in the presence of adventitious moisture, as amides are significantly more resistant to hydrolysis than esters under both acidic and basic conditions . This is a general chemical principle, but directly impacts the shelf life and utility of the compound in formulations that are not strictly anhydrous.

Chemical Durability Long-Term Storage Aqueous Formulation Stability

Best-Fit Application Scenarios for 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-phenylpropanamide Based on Quantitative Differentiation


Non-Basic Fluorous Tag for Synthesis and Separation

Utilize the compound's extreme lipophilicity (predicted logP ~4.8) and non-basic character as a recyclable fluorous tag for catalysts or reagents in fluorous biphasic synthesis. Unlike basic amine-tags, it will not poison acid-sensitive catalysts or interfere with base-sensitive substrates, as supported by its chemical comparison with N,N-diethyl amide analogs [1].

Inert Building Block for Fluorosilicone Elastomers

Employ the compound as a chain extender or end-capper in platinum-cured fluorosilicone formulations. Its non-basic nature (pKa ~ -2) prevents catalyst poisoning, a critical advantage over basic N,N-diethyl amide alternatives, as described in patent literature for fluorinated amide compositions [1].

Precursor for Hydrophobic, Non-Ionic Surfactants

Derivatize the anilide nitrogen or aromatic ring to create a new class of non-ionic fluorinated surfactants. The core structure provides a neutral, hydrolytically stable scaffold with a defined hydrophobic fluorinated tail (heptafluoropropoxy group) and an aromatic head, offering a safer alternative to the toxic, acidic, and ionic parent compound HFPO-DA [2].

Non-Aqueous Environmental Tracer or Analytical Standard

Use the compound as an analytical standard for tracking PFAS migration in non-aqueous environmental compartments, such as oil phases or sediment organic matter, where the water-soluble GenX acid would partition poorly. The high logP difference (ΔlogP ~4.9) over HFPO-DA ensures preferential partitioning into hydrophobic matrices for accurate measurement [2].

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